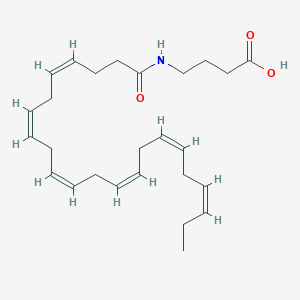

N-docosahexaenoyl GABA

CAS No.:

Cat. No.: VC1921435

Molecular Formula: C26H39NO3

Molecular Weight: 413.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H39NO3 |

|---|---|

| Molecular Weight | 413.6 g/mol |

| IUPAC Name | 4-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C26H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(28)27-24-21-23-26(29)30/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-24H2,1H3,(H,27,28)(H,29,30)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

| Standard InChI Key | HZMSBMNSIHSLPJ-KUBAVDMBSA-N |

| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCC(=O)O |

| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCC(=O)O |

Introduction

Chemical Properties and Synthesis

Structural Characteristics

N-docosahexaenoyl GABA features a docosahexaenoic acid backbone, which contains 22 carbon atoms and six double bonds (22:6), conjugated to GABA through an amide bond. The presence of multiple double bonds in the DHA moiety confers significant flexibility to the molecule's three-dimensional structure, potentially influencing its biological interactions and receptor binding properties.

Biological Activity and Receptor Interactions

TRPV Receptor Activation

The most significant documented biological activity of D-GABA relates to its interaction with Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV1. Experimental evidence demonstrates that D-GABA functions as a potent agonist at TRPV1 receptors, inducing calcium mobilization in TRPV1-transfected HEK cells .

Research findings indicate that: "D-GABA, L-GABA, and A-GABA significantly induced concentration-dependent activation of TRPV1 and that each reached an asymptote equivalent to NADA" . This suggests that D-GABA's potency at TRPV1 receptors is comparable to established endocannabinoid-like compounds.

Calcium Signaling Effects

D-GABA demonstrates significant calcium mobilization properties, which may underlie its neurophysiological effects. Studies utilizing Fura-2AM calcium imaging reveal that: "Similar to NADA, D-GABA, L-GABA, and A-GABA induced an immediate, sustained increase of calcium" . This calcium signaling activity suggests potential roles in synaptic transmission, neuronal excitability, and other calcium-dependent cellular processes.

Table 1: Comparative Calcium Mobilization Properties of N-acyl GABA Compounds

| Compound | Receptor Target | Calcium Response Pattern | Relative Potency |

|---|---|---|---|

| N-docosahexaenoyl GABA (D-GABA) | TRPV1 | Immediate, sustained | High |

| N-linoleoyl GABA (L-GABA) | TRPV1 | Immediate, sustained | High |

| N-arachidonoyl GABA (A-GABA) | TRPV1 | Immediate, sustained | High |

Structure-Activity Relationship

Experimental evidence reveals a clear structure-activity relationship among N-acyl GABA compounds in their interaction with TRPV channels. Studies show that: "These experiments with the N-acyl GABAs showed a structure-activity relationship for N-docosahexaenoyl GABA (D-GABA), N-linoleoyl GABA (L-GABA), and N-arachidonoyl GABA (A-GABA) all causing significant calcium mobilization" . This pattern suggests that the fatty acid component's structure significantly influences the compound's biological activity.

Comparative Analysis with Related Compounds

Relationship to Other N-acyl GABAs

D-GABA shares functional similarities with other N-acyl GABA compounds, particularly L-GABA and A-GABA. All three demonstrate capacity to activate TRPV1 receptors and induce calcium mobilization, suggesting a conserved mechanism of action within this compound family. Their structural differences primarily lie in the fatty acid component, with D-GABA containing the highly unsaturated DHA (22:6), L-GABA containing linoleic acid (18:2), and A-GABA containing arachidonic acid (20:4) .

Comparison with Other DHA Derivatives

DHA serves as a precursor for various bioactive compounds in the brain. While D-GABA incorporates DHA into its structure, other DHA derivatives display distinct biological activities. For instance, N-docosahexaenoylethanolamide (synaptamide) demonstrates pronounced effects on neurite growth and synaptogenesis. Research indicates: "DEA stimulates neurite growth and synaptogenesis at substantially lower concentrations than DHA, and it enhances glutamatergic synaptic activities with concomitant increases in synapsin and glutamate receptor subunit expression in the hippocampal neurons" .

D-GABA's specific activity profile differs from other DHA derivatives like synaptamide, suggesting that the conjugation of DHA to different neural signaling molecules creates compounds with distinct neurobiological properties.

Table 2: Comparison of DHA-Derived N-acyl Amides

| Compound | Structure | Primary Activity | Target Receptors |

|---|---|---|---|

| N-docosahexaenoyl GABA (D-GABA) | DHA + GABA | Calcium mobilization | TRPV1 |

| N-docosahexaenoylethanolamide (Synaptamide) | DHA + Ethanolamine | Neurite growth, synaptogenesis | Unknown/Multiple |

| N-docosahexaenoyl glycine | DHA + Glycine | TRPV1 activation | TRPV1 |

| N-docosahexaenoyl serine | DHA + Serine | TRPV1 activation | TRPV1 |

Functional Contrast with Parent Compounds

D-GABA exhibits distinct properties from both of its parent compounds. While DHA is known to reduce GABA responses in substantia nigra neurons, as indicated by research showing "DHA (5 x 10(-6) M) reduced bicuculline-sensitive GABA (10(-4) M) current by 50.3 +/- 13.1% (mean +/- SE) at a holding potential (Vh) of -40 mV under voltage clamp" , D-GABA appears to function primarily through TRPV receptor activation rather than direct modulation of GABA receptors .

Neurophysiological Implications

Modulation of Neuronal Excitability

The calcium mobilization activity of D-GABA through TRPV1 activation suggests potential effects on neuronal excitability. TRPV1 channels are known to modulate calcium influx, which in turn can influence action potential generation, neurotransmitter release, and synaptic plasticity. The "immediate, sustained increase of calcium" induced by D-GABA could therefore have significant implications for neuronal signaling processes .

Research Status and Future Directions

Current State of Research

Research on N-docosahexaenoyl GABA remains in relatively early stages. While its TRPV1 activity and calcium mobilization properties have been documented, many aspects of its biology remain unexplored. Further investigations are needed to fully characterize its:

-

Complete biosynthetic and degradation pathways

-

Endogenous concentrations in various brain regions

-

Regulation under physiological and pathological conditions

-

Comprehensive receptor interaction profile

-

Potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume